

CZC-25146 Hydrochloride: A Comprehensive Kinase Selectivity Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CZC-25146 hydrochloride

Cat. No.: B1139147

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

CZC-25146 hydrochloride is a potent, selective, and cell-permeable inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1] Mutations and hyperactivity of LRRK2 are strongly associated with the pathogenesis of Parkinson's disease, making it a key therapeutic target.[2] Understanding the selectivity of kinase inhibitors is paramount in drug development to minimize off-target effects and potential toxicity. This technical guide provides an in-depth analysis of the kinase selectivity profile of CZC-25146, based on available research data.

Data Presentation: Kinase Inhibition Profile of CZC-25146

CZC-25146 exhibits high potency for both wild-type LRRK2 and the common pathogenic G2019S mutant.[1][3] Its selectivity was rigorously assessed against a broad panel of 184 different protein kinases and one lipid kinase. The compound was found to have a remarkably clean profile, potently inhibiting only a small number of other kinases.[1]

Target Kinase	IC50 (nM)	Comments
Primary Targets		
LRRK2 (Wild-Type)	4.76[3]	Potent inhibition of the wild-type enzyme.
LRRK2 (G2019S Mutant)	6.87[3]	Potent inhibition of the key pathogenic mutant.
Secondary Targets (Off-Targets)		
PLK4 (Polo-like kinase 4)	High Potency[1]	IC50 value determined to be in the high potency range.
GAK (Cyclin G-associated kinase)	High Potency[1]	IC50 value determined to be in the high potency range.
TNK1 (Tyrosine kinase non-receptor 1)	High Potency[1]	IC50 value determined to be in the high potency range.
CAMKK2 (Calcium/calmodulin-dependent protein kinase kinase 2)	High Potency[1]	IC50 value determined to be in the high potency range.
PIP4K2C (Phosphatidylinositol-5-phosphate 4-kinase, type II, gamma)	High Potency[1]	IC50 value determined to be in the high potency range.

Experimental Protocols

The selectivity and potency of CZC-25146 were determined using state-of-the-art methodologies, primarily quantitative chemoproteomics and time-resolved fluorescence resonance energy transfer (TR-FRET) assays.

Quantitative Chemoproteomics for Kinase Selectivity Profiling

This method was employed to assess the selectivity of CZC-25146 across a broad spectrum of the kinome.[\[1\]](#)

Objective: To identify the kinases that bind to CZC-25146 from a complex protein mixture, such as a cell lysate.

Methodology:

- **Affinity Matrix Preparation:** A linkable analog of a broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., Sepharose beads) to create an affinity matrix ("Kinobeads"). This matrix can capture a large number of kinases from a lysate.[\[1\]](#)
- **Cell Lysate Preparation:** Human cell lines (e.g., HeLa, Jurkat, Ramos) or mouse brain tissue are lysed to release the proteome, including the native kinases.[\[1\]](#)
- **Competitive Binding:** The cell lysate is incubated with the affinity matrix in the presence of varying concentrations of the free test compound (CZC-25146). CZC-25146 will compete with the immobilized ligand for binding to its target kinases.
- **Enrichment and Digestion:** The beads are washed to remove non-specifically bound proteins. The captured proteins are then digested into smaller peptides, often directly on the beads.
- **Quantitative Mass Spectrometry (LC-MS/MS):** The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The abundance of each identified kinase peptide is quantified.
- **Data Analysis and IC50 Determination:** By comparing the amount of each kinase captured at different concentrations of CZC-25146 to a control (e.g., DMSO), a dose-response curve can be generated for each kinase. From this curve, the IC50 value, representing the concentration of CZC-25146 required to inhibit 50% of the kinase binding to the affinity matrix, is calculated.[\[1\]](#)

TR-FRET Assay for LRRK2 Kinase Activity

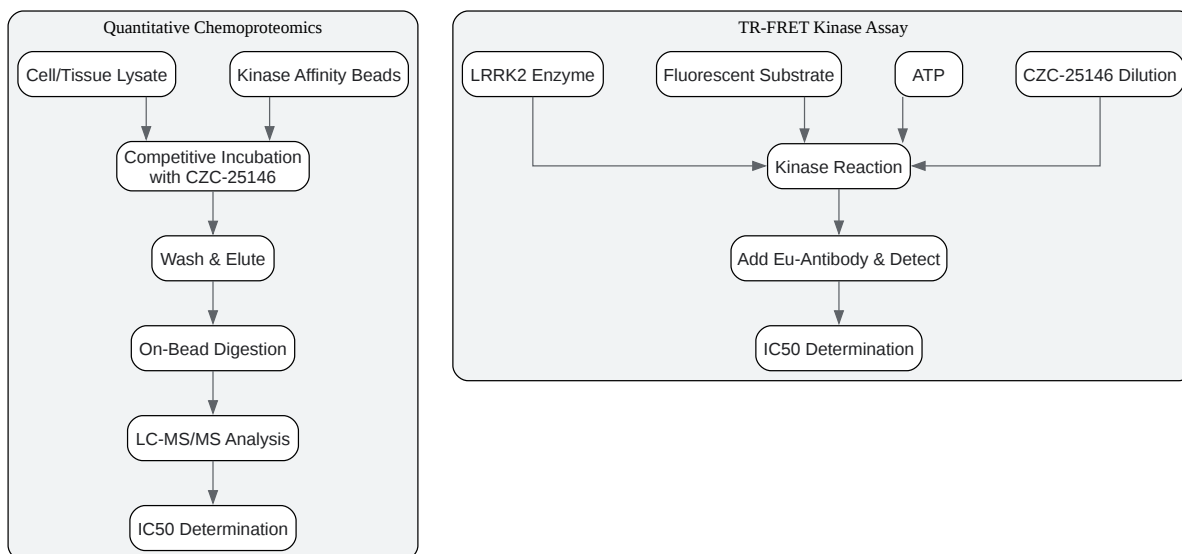
A time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase activity assay was used to determine the IC50 values for LRRK2.[\[1\]](#)

Objective: To measure the direct inhibitory effect of CZC-25146 on the enzymatic activity of LRRK2.

Methodology:

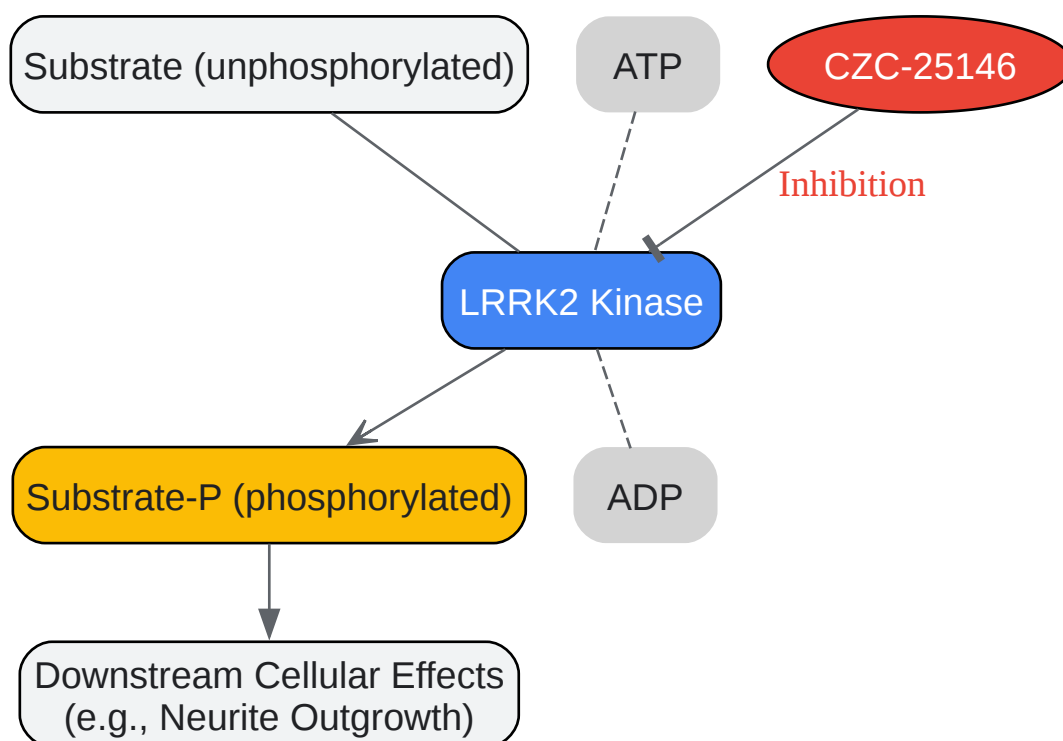
- **Assay Components:** The assay typically includes a recombinant LRRK2 enzyme (wild-type or mutant), a specific peptide substrate that can be phosphorylated by LRRK2, and ATP as the phosphate donor. The substrate is often labeled with a fluorescent acceptor, and a europium-labeled antibody that specifically recognizes the phosphorylated substrate serves as the fluorescent donor.
- **Kinase Reaction:** The LRRK2 enzyme is incubated with the substrate and ATP in the presence of a dilution series of CZC-25146 or a DMSO control. The ATP concentration is typically kept close to the Michaelis constant (K_m) of the enzyme.^[1]
- **Detection:** After the kinase reaction, the europium-labeled anti-phospho-substrate antibody is added. If the substrate has been phosphorylated by LRRK2, the antibody will bind, bringing the europium donor and the fluorescent acceptor into close proximity.
- **FRET Signal Generation:** Excitation of the europium donor with a light source results in energy transfer to the acceptor, which then emits light at a different wavelength. This FRET signal is time-resolved to reduce background fluorescence.
- **Data Analysis and IC50 Calculation:** The intensity of the FRET signal is proportional to the amount of phosphorylated substrate, and thus to the LRRK2 kinase activity. The signal is measured for each concentration of CZC-25146, and the data is used to generate a dose-response curve from which the IC50 value is determined.^[1]

Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflows for determining kinase selectivity and potency.



[Click to download full resolution via product page](#)

Caption: Simplified LRRK2 signaling pathway and the inhibitory action of CZC-25146.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LRRK2 Kinase Inhibition as a Therapeutic Strategy for Parkinson's Disease, Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CZC-25146 - MedChem Express [bioscience.co.uk]

- To cite this document: BenchChem. [CZC-25146 Hydrochloride: A Comprehensive Kinase Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139147#czc-25146-hydrochloride-selectivity-profile-against-other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com